3-(Trifluoromethyl)phenethylamine hydrochloride
CAS No.: 141029-17-6
Cat. No.: VC21284532
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141029-17-6 |
|---|---|
| Molecular Formula | C9H11ClF3N |
| Molecular Weight | 225.64 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H |
| Standard InChI Key | KAFOPDIMPZSSTF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl |
Introduction
3-(Trifluoromethyl)phenethylamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3N and a molecular weight of 225.64 g/mol . Its IUPAC name is 2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride . This compound is a derivative of phenethylamine, with a trifluoromethyl group attached to the phenyl ring, which significantly influences its chemical and biological properties.
Synthesis
The synthesis of 3-(trifluoromethyl)phenethylamine hydrochloride typically involves the reaction of a 3-trifluoromethylphenethyl chloride with an appropriate amine, followed by conversion to the hydrochloride salt .
Mechanism of Action
While specific data on the mechanism of action of 3-(trifluoromethyl)phenethylamine hydrochloride is limited, compounds with similar structures often interact with serotonergic and other neurologic receptors, influencing neurotransmitter levels and activity.
In Vitro Studies
In vitro studies on compounds with trifluoromethyl substitutions have shown enhanced biological activity compared to their non-substituted counterparts. These modifications can increase receptor affinity and efficacy in activating signaling pathways.
Toxicological Considerations
While trifluoromethyl-substituted compounds can exhibit low toxicity in controlled environments, their recreational use has raised concerns about potential adverse effects. Caution is advised regarding long-term effects and toxicity.
Comparison of Trifluoromethyl-Substituted Compounds
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| Compound A | 0.5 | 1200 |
| Compound B | 1.1 | 600 |
This table illustrates the enhanced biological activity of trifluoromethyl-substituted compounds in general, though specific data for 3-(trifluoromethyl)phenethylamine hydrochloride is not included.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume